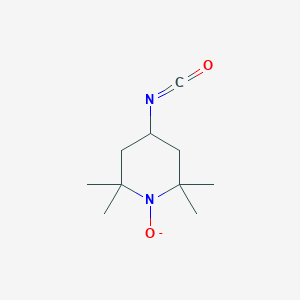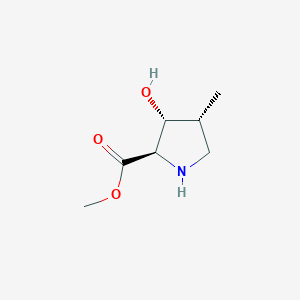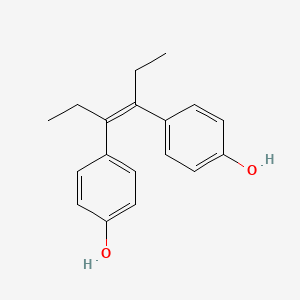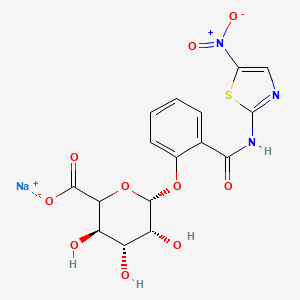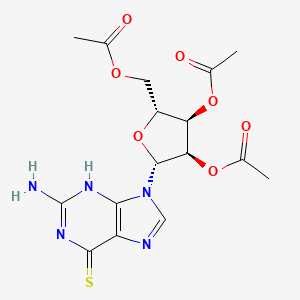
2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is a complex organic compound with the molecular formula C16H19N5O7S. It is an off-white solid with a melting point of 245-248°C . This compound is a derivative of 6-mercaptopurine, a well-known chemotherapeutic agent used in the treatment of leukemia and other cancers.
Mécanisme D'action
Biochemical Pathways
The compound exhibits remarkable efficacy as an antiviral and anti-inflammatory therapeutic agent . It is devoted to combating viral afflictions like HIV and hepatitis . Additionally, this compound displays notable effectiveness in treating a diverse array of cancers, notably leukemia . By selectively targeting viral replication mechanisms and immune response pathways, this compound effectively impedes virus propagation while mitigating inflammatory responses within the human body .
Méthodes De Préparation
The synthesis of 2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine involves multiple steps, starting from 6-mercaptopurine. The key steps include:
Acetylation: The ribofuranosyl moiety is acetylated to protect the hydroxyl groups.
Glycosylation: The acetylated ribofuranosyl group is then attached to the purine base at the 9-position.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Applications De Recherche Scientifique
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme activities.
Medicine: Its derivatives are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Comparaison Avec Des Composés Similaires
Similar compounds include:
6-Mercaptopurine: A parent compound used in chemotherapy.
2-Amino-6-methylmercaptopurine: A derivative with similar biological activities.
2-Amino-6-mercaptopurine riboside: Another riboside derivative with distinct pharmacological properties
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is unique due to its specific acetylated ribofuranosyl moiety, which enhances its stability and bioavailability compared to its non-acetylated counterparts .
Propriétés
Numéro CAS |
2946-36-3 |
|---|---|
Formule moléculaire |
C16H19N5O7S |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
Clé InChI |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Synonymes |
6-Thio-guanosine 2’,3’,5’-Triacetate; Tri-O-acetylthioguanosine; NSC 70389 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



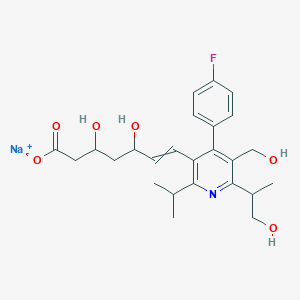
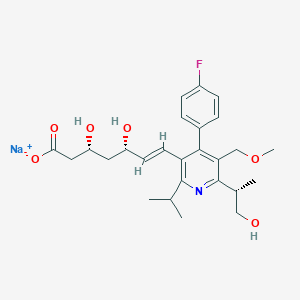
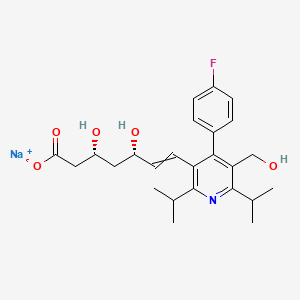
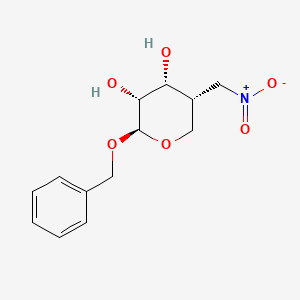
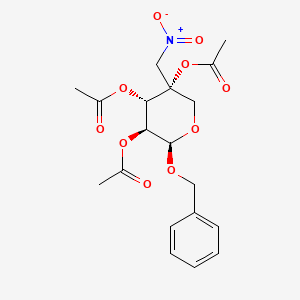
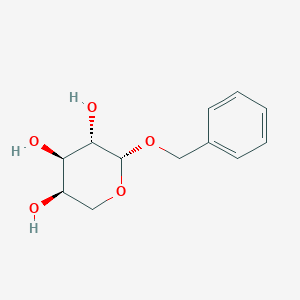
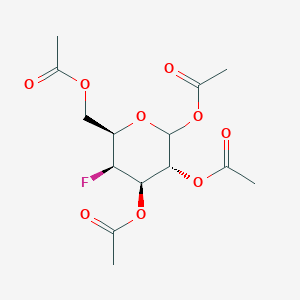
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
